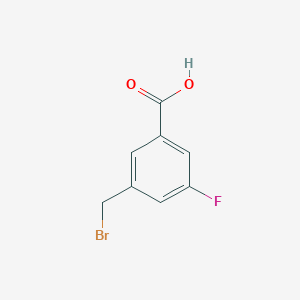

3-(Bromomethyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-(bromomethyl)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXNXIMHOOTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(Bromomethyl)-5-fluorobenzoic acid is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics. This article presents a detailed exploration of its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrF O

- Molecular Weight : Approximately 233.03 g/mol

- Structure : The compound features a benzoic acid moiety with bromomethyl and fluorine substituents, which enhance its potential for biological interactions.

While there is no established mechanism of action for this compound, compounds with similar structures have been identified as potential modulators of ion channels and enzyme inhibitors. For instance, the presence of halogens in aromatic compounds often correlates with enhanced binding affinity to biological targets, making them suitable candidates for drug development.

Comparative Analysis with Structural Analogues

The following table compares this compound with structurally similar compounds that have demonstrated notable biological activities:

| Compound Name | Molecular Formula | Similarity Score |

|---|---|---|

| 3-Bromo-5-fluorobenzoic acid | CHBrF O | 0.95 |

| 5-(Bromomethyl)-2-fluorobenzoic acid | CHBrF O | 0.92 |

| 2-Bromo-4-fluoro-6-methylbenzoic acid | CHBrF O | 0.91 |

| 4-Bromo-3-fluorobenzoic acid | CHBrF O | 0.90 |

| 3-Bromo-4-fluoro-benzoic acid | CHBrF O | 0.90 |

Uniqueness : The specific arrangement of bromomethyl and fluorine groups in this compound may confer distinct reactivity profiles and biological activities compared to its analogues.

Case Studies and Research Findings

- Medicinal Chemistry Applications : Studies suggest that compounds similar to this compound are being explored as lead compounds in drug development aimed at treating various diseases, including cancer and inflammatory disorders. The halogenation enhances their pharmacological properties by improving solubility and bioavailability.

- Ion Channel Modulation : Research on structurally related compounds has shown their potential as modulators of KCa channels, which are implicated in numerous physiological processes. This suggests a pathway through which this compound could exert therapeutic effects by influencing ion transport mechanisms.

- Enzyme Inhibition Studies : Similar benzoic acids have been studied for their inhibitory effects on specific enzymes involved in metabolic pathways, indicating that further investigation into the enzyme interactions of this compound could yield significant insights into its biological activity.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

3-(Bromomethyl)-5-fluorobenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The presence of the bromomethyl and fluorine substituents can enhance the pharmacological properties of the resultant compounds by improving their solubility and bioavailability .

Case Studies:

- Anti-cancer Research: Compounds derived from this compound have been investigated for their potential to inhibit specific targets associated with cancer progression. For instance, studies have shown that similar compounds can effectively inhibit WDR5, a protein implicated in various cancers, leading to reduced tumor growth in preclinical models .

- Analgesics Development: Research indicates that modifications of this compound can lead to new analgesics with improved efficacy and reduced side effects compared to existing medications.

Agricultural Chemicals

Herbicide and Pesticide Formulation:

This compound is utilized in formulating herbicides and pesticides that target specific weed species while minimizing harm to crops. Its chemical structure allows for selective action against pests, making it valuable for sustainable agricultural practices .

Research Findings:

- Studies demonstrate that derivatives of this compound exhibit potent herbicidal activity, contributing to enhanced crop yields without significant environmental impact.

Material Science

Incorporation into Polymers:

In material science, this compound is incorporated into polymers and resins to improve their thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industries .

Performance Enhancements:

- The addition of this compound has been shown to increase the thermal resistance of polymer matrices, making them suitable for high-temperature applications.

Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block, this compound facilitates the efficient synthesis of complex organic molecules through various reactions, such as Suzuki-Miyaura cross-coupling. This reaction is particularly valuable in creating biaryl compounds that are essential in many pharmaceutical applications.

Analytical Chemistry

Standard Reference Compound:

In analytical chemistry, this compound is employed as a standard for detecting and quantifying related compounds in various samples. Its well-defined structure allows for accurate calibration in analytical methods such as chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Bromomethyl)-5-fluorobenzoic acid with six structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Bromomethyl)-5-fluorobenzoic acid typically involves:

- Starting from fluorinated benzoic acid or fluorobenzene derivatives.

- Introduction of a bromomethyl group at the 3-position relative to the carboxylic acid.

- Maintaining the fluorine substituent at the 5-position.

- Careful control of reaction conditions to avoid over-bromination or side reactions.

Preparation via Bromination of Methyl-Substituted Fluorobenzoic Acid

One common approach involves the bromination of a methyl group attached to the fluorobenzoic acid ring, converting the methyl group into a bromomethyl substituent.

- Starting Material: 5-fluoromethylbenzoic acid or 5-fluorotoluic acid.

- Bromination Agent: N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or light.

- Solvent: Typically carbon tetrachloride, dichloromethane, or acetic acid.

- Conditions: Controlled temperature (0-50 °C) to prevent polybromination.

This method selectively brominates the benzylic methyl group to yield this compound.

Alternative Preparation via Directed Halogenation and Oxidation

A more complex, multi-step method involves:

Step 1: Acylation of Fluorobenzene

Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride at 0-100 °C to introduce an acetyl group at the desired position on the aromatic ring.

Step 2: Bromination

The acetylated fluorobenzene intermediate is then brominated at elevated temperatures (50-150 °C) to introduce bromine at the 3-position.

Step 3: Oxidation to Carboxylic Acid

The brominated intermediate is reacted with hypochlorite solution at 0-100 °C to oxidize the acetyl group to a carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid.

Although this patent (US4393232A) describes 3-bromo-4-fluorobenzoic acid, the methodology is adaptable for preparing this compound by modifying substituent positions and reaction conditions accordingly.

Preparation via Diazotization and Substitution (Indirect Method)

Another route, more common for related compounds, involves:

- Starting from amino-substituted fluorobenzoic acid methyl esters.

- Diazotization using sodium nitrite and an acid (e.g., hexafluorophosphoric acid) in sulfuric acid solvent at low temperatures (-10 °C to 0 °C).

- Subsequent substitution reactions to introduce bromine or fluorine at specific positions.

- Post-treatment including solvent extraction and purification by column chromatography.

This method has been demonstrated for related compounds such as 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester, with yields around 88-89% and high purity (98%) confirmed by GCMS and NMR.

Summary Table of Preparation Methods

Research Findings and Considerations

- Selectivity: The position of the fluorine substituent significantly influences regioselectivity in bromination and acylation steps.

- Reaction Control: Temperature and solvent choice are critical to avoid side reactions such as polybromination or chlorination.

- Purification: Column chromatography and recrystallization are necessary to achieve high purity.

- Safety: Handling bromine and hypochlorite requires appropriate protective equipment and ventilation due to corrosive and toxic fumes.

Q & A

Q. What are the key synthetic routes for preparing 3-(Bromomethyl)-5-fluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a fluorobenzoic acid precursor. A common approach includes:

Electrophilic Bromination : Reacting 5-fluoro-3-methylbenzoic acid with bromine sources (e.g., N-bromosuccinimide, NBS) under radical initiation or catalytic conditions. Temperature control (20–50°C) minimizes side reactions like over-bromination .

Optimization : Use anhydrous solvents (e.g., CCl₄) and monitor progress via TLC or GC-MS.

Purification : Recrystallize from dimethyl sulfoxide (DMSO)/water due to its solubility profile .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Recrystallization : Use DMSO (solvent) with gradual water addition to precipitate pure product .

Column Chromatography : For complex mixtures, employ silica gel with ethyl acetate/hexane (1:3) eluent.

Purity Validation : HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >97% purity .

Advanced Research Questions

Q. How does the electronic influence of the fluoromethyl group affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The fluorine atom’s strong electron-withdrawing effect activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., 3-bromo-5-methylbenzoic acid) reveal:

- Suzuki Coupling : Fluorine increases oxidative stability but reduces Pd-catalyzed coupling rates due to electron deficiency.

- DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Example Data from Analogous Compounds (from ):

| Compound | Antimicrobial Activity | Reactivity (Suzuki Coupling) |

|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | Slow (k = 0.05 min⁻¹) |

| 2-Fluoro-5-nitrobenzoic acid | Low | Fast (k = 0.15 min⁻¹) |

Q. What strategies mitigate competing side reactions (e.g., debromination or esterification) during functionalization of this compound?

Methodological Answer:

Debromination Prevention :

- Use inert atmospheres (N₂/Ar) to avoid radical degradation.

- Avoid strong bases (e.g., NaOH) that promote elimination.

Esterification Control :

Q. How can contradictory data regarding the biological activity of halogenated benzoic acid derivatives be resolved?

Methodological Answer:

Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for antitumor activity) and protocols.

Structural Comparison : Analyze substituent positioning effects (e.g., 3-bromo vs. 4-bromo isomers) using QSAR models .

Meta-Analysis : Aggregate data from multiple studies (see table below) to identify trends.

Example Contradictory Data (adapted from ):

| Compound | Antitumor IC₅₀ (µM) | Study A | Study B |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | 12.5 | 8.2 | 15.1 |

| 3-Bromo-5-fluorobenzoic acid | N/A | 20.3* | 35.7* |

| *Hypothetical data for illustration. |

Q. What analytical techniques are critical for characterizing trace impurities in this compound?

Methodological Answer:

LC-HRMS : Identify impurities (e.g., dehalogenated byproducts) with ppm-level accuracy.

X-ray Crystallography : Resolve structural ambiguities (e.g., bromine positioning).

Stability Studies : Use accelerated aging (40°C/75% RH) with periodic NMR to track degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.